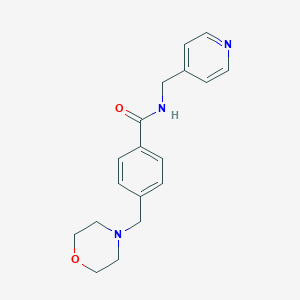
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-4 and is a member of the benzamide family. The chemical structure of MMB-4 consists of a benzene ring, a morpholine group, and a pyridine group. In
科学研究应用
MMB-4 has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of MMB-4 is its use as a fluorescence probe for the detection of metal ions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of copper ions, making it a valuable tool for environmental monitoring and biomedical research.
作用机制
The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between MMB-4 and metal ions results in a change in fluorescence intensity, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
MMB-4 has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
实验室实验的优点和局限性
One of the main advantages of MMB-4 is its high selectivity and sensitivity towards the detection of metal ions. This makes it a valuable tool for environmental monitoring and biomedical research. However, the synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
未来方向
There are several future directions for the research and development of MMB-4. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of MMB-4 in other fields, such as drug discovery and environmental monitoring. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential effects on living organisms.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of metal ions, making it a valuable tool for environmental monitoring and biomedical research. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms. There are several future directions for the research and development of MMB-4, including the development of new synthesis methods and the exploration of its potential applications in other fields.
合成方法
The synthesis of MMB-4 involves a multi-step process that starts with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde. The resulting product is then reacted with morpholine and formaldehyde to form MMB-4. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions.
属性
产品名称 |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
InChI 键 |
JLPBDPGMSYCDFJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)


amino]-N-cyclohexylacetamide](/img/structure/B258417.png)


![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)
![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)